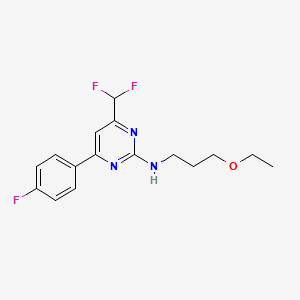![molecular formula C15H19FN4S B10941234 1-butan-2-yl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941234.png)
1-butan-2-yl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the reaction of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine with sec-butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using crystallization or other suitable techniques.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: It has potential as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the disruption of pest metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(SEC-BUTYL)-N’-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
- N-(SEC-BUTYL)-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
- N-(SEC-BUTYL)-N’-[1-(3-NITROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
Uniqueness
N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular thiourea derivative potentially more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C15H19FN4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-butan-2-yl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C15H19FN4S/c1-3-11(2)18-15(21)19-14-8-17-20(10-14)9-12-5-4-6-13(16)7-12/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,21) |
InChI Key |
OPJMASVLQWILRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)NC1=CN(N=C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10941155.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10941167.png)
![N~1~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-bromo-2-(difluoromethoxy)benzamide](/img/structure/B10941177.png)
![1-ethyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941191.png)
![N-(5-chloro-2-methylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941201.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B10941205.png)
![5-bromo-2-(difluoromethoxy)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10941207.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941209.png)
![2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941219.png)
![2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10941221.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10941228.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10941230.png)
![4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10941231.png)
